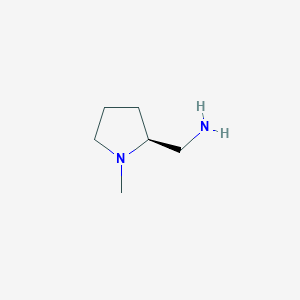

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKJRCMBLLXNH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612185 | |

| Record name | 1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66411-54-9 | |

| Record name | 1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthetic Methodologies for S 1 Methyl 2 Aminomethylpyrrolidine and Its Derivatives

Resolution of Racemic Aminomethylpyrrolidine Intermediates

An alternative to stereoconservative synthesis is the preparation of a racemic mixture of 1-methyl-2-aminomethylpyrrolidine, followed by the separation of the two enantiomers. This method, known as chiral resolution, relies on the use of a chiral resolving agent. wikipedia.orglibretexts.org

The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as L-tartaric acid. wikipedia.orggoogle.com This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. wikipedia.orgpharmtech.com

Once the desired diastereomeric salt (e.g., (S)-1-Methyl-2-aminomethylpyrrolidine L-tartrate) is isolated, the chiral resolving agent is removed by treating the salt with a base. google.com This liberates the pure (S)-enantiomer of the amine. wikipedia.org While effective, resolution processes can be inefficient as they inherently discard at least 50% of the material unless the undesired enantiomer can be racemized and recycled. wikipedia.orgpharmtech.com

The table below lists common resolving agents used for chiral amines.

| Resolving Agent | Type | Application |

| L-Tartaric Acid | Acid | Forms diastereomeric salts with racemic bases. libretexts.orggoogle.com |

| (-)-Malic Acid | Acid | Used for the resolution of racemic bases. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Acid | Used for the resolution of racemic bases. libretexts.org |

| Brucine | Base | Naturally occurring chiral base used to resolve racemic acids. libretexts.org |

This interactive table showcases examples of chiral resolving agents.

Novel Synthetic Route Development and Process Intensification

Modern synthetic chemistry focuses on developing more efficient, sustainable, and scalable routes. For chiral amines like (S)-(-)-1-Methyl-2-aminomethylpyrrolidine, this includes exploring biocatalysis and continuous flow processes. nih.govunito.it

Process intensification aims to make chemical manufacturing faster, safer, and more efficient. unito.it Continuous flow synthesis, where reagents are pumped through a series of reactors, offers significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. unito.itnih.gov A multi-step flow process has been demonstrated for the synthesis of natural products, integrating reaction, separation, and analysis into a single continuous sequence. nih.govsyrris.jp Such approaches, potentially combined with biocatalysis, represent the future of manufacturing complex chiral molecules like this compound. unito.it

Advanced Analytical and Spectroscopic Characterization of Chiral Aminomethylpyrrolidine Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For chiral compounds like (S)-(-)-1-Methyl-2-aminomethylpyrrolidine, NMR provides critical information regarding the connectivity of atoms, the stereochemistry at the chiral center, and the conformational dynamics of the molecule.

The ¹H and ¹³C NMR spectra of pyrrolidine (B122466) derivatives are characterized by chemical shifts and scalar coupling constants that are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. In chiral molecules, protons on a methylene (B1212753) group adjacent to a stereocenter can become diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings. This phenomenon is a direct consequence of the chiral environment and is a key indicator in NMR-based stereochemical assignment. psu.edu

The conformational flexibility of the five-membered pyrrolidine ring, which typically adopts envelope or twisted conformations, can also be studied using NMR. chemicalbook.com Variable temperature NMR experiments can reveal information about the energy barriers between different conformers. For instance, in some N-substituted pyrrolidines, restricted rotation around the N-C(O) amide bond can lead to the observation of two distinct sets of signals (rotamers) at low temperatures, which coalesce as the temperature increases. psu.edu

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Position | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 1-Methylpyrrolidine | ¹³C | N-CH₃ | 42.2 | chemicalbook.com |

| C2/C5 | 56.5 | |||

| C3/C4 | 23.9 | |||

| Solvent: CDCl₃ | ||||

| 2-(Aminomethyl)-1-ethylpyrrolidine | ¹H | CH₃ (ethyl) | 1.02 (t) | sigmaaldrich.com |

| Pyrrolidine ring H | 1.3-2.2 (m) | |||

| CH₂ (ethyl & aminomethyl) | 2.3-3.0 (m) | |||

| Solvent: CDCl₃ | ||||

| N-Methyl-2-pyrrolidone Hydrochloride | ¹³C | N-CH₃ | 29.4 | chemicalbook.com |

| C5 | 48.9 | |||

| C4 | 30.4 | |||

| C3 | 17.5 | |||

| C2 (C=O) | 174.3 |

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD) Spectroscopy, Optical Rotation) for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute configuration of enantiomers. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotation is the rotation of the plane of plane-polarized light by a chiral substance. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). The specific rotation, [α], is a standardized measure. For this compound, the "(S)" designates the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules, and the "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise). It is crucial to note that there is no simple correlation between the (S) or (R) designation and the sign of the optical rotation (+ or -). sigmaaldrich.com For instance, the structurally similar (S)-(+)-2-(aminomethyl)pyrrolidine is dextrorotatory. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a chiral molecule's absolute configuration and conformation. researchgate.net The absolute configuration of an unknown chiral compound can often be determined by comparing its experimental ECD spectrum with the spectrum of a known standard or with a theoretically calculated spectrum. For many chiral amines and related compounds, the S-enantiomer exhibits a negative Cotton effect in a specific region of the spectrum. researchgate.net The combination of experimental ECD data with quantum chemical calculations provides a powerful and reliable method for assigning the absolute configuration of chiral molecules. researchgate.net

Table 2: Chiroptical Data for this compound and Related Compounds

| Compound | Method | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| (S)-(-)-1-Methyl-2-pyrrolidinemethanol | Optical Rotation | [α]¹⁹/D | -49.5° | c = 5 in methanol | sigmaaldrich.com |

| (S)-(+)-2-(Aminomethyl)pyrrolidine | Optical Rotation | [α]²⁰/D | +20° | c = 1 in chloroform | nih.gov |

| General Chiral Amines | ECD | Cotton Effect | S-isomers often show a negative CE | 200-300 nm | researchgate.net |

Mass Spectrometry for Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of complex mixtures.

For this compound, electron ionization (EI) mass spectrometry would typically lead to the formation of a molecular ion (M⁺•) and several characteristic fragment ions. The fragmentation of the pyrrolidine ring and the cleavage of the aminomethyl side chain provide a fingerprint for the molecule's structure. A prominent fragment is often the immonium ion resulting from the cleavage of the bond beta to the ring nitrogen.

To enhance volatility for GC-MS analysis or to introduce specific fragmentation patterns for structural elucidation, this compound can be derivatized. For example, acylation of the primary amine to form an amide can be performed. The mass spectrum of such a derivative would show a different molecular ion and fragmentation pattern, which can be used to confirm the structure of the original molecule. nist.govnih.gov

Table 3: Mass Spectrometry Data for this compound and a Related Derivative

| Compound | Technique | Molecular Formula | Molecular Weight | Key Fragment (m/z) | Reference |

|---|---|---|---|---|---|

| 1-Methylpyrrolidine-2-methylamine | GC-MS | C₆H₁₄N₂ | 114.19 | Data available in database | nih.gov |

| Acetamide, N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]- | MS | C₁₁H₁₈N₂O₂ | 210.27 | Analysis of fragmentation provides structural details | nist.gov |

X-ray Crystallography for Solid-State Structural Analysis of Aminomethylpyrrolidine Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining a suitable single crystal of a low molecular weight amine like this compound can be challenging, it readily forms crystalline salts or coordination complexes with metal ions.

The analysis of a metal complex containing this compound as a ligand would reveal the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral), the exact conformation of the pyrrolidine ring in the solid state, and the intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

For example, a crystal structure of a complex would provide the precise bond distances between the metal and the nitrogen atoms of the ligand, as well as the bond angles within the chelate ring formed upon coordination. This information is invaluable for understanding the steric and electronic properties of the ligand and for designing new chiral catalysts or materials. A search of the Crystallography Open Database reveals an entry for the closely related (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, highlighting that such structures can be determined.

Table 4: Representative Crystallographic Data for a Metal Complex with a Pyrrolidine-Derived Ligand

| Parameter | Value | Reference |

|---|---|---|

| Compound | [Ni(hfac)₂(IM-o-QN)] | psu.edu |

| Crystal System | Triclinic | |

| Space Group | Pī | |

| a (Å) | 9.1189(18) | |

| b (Å) | 9.836(2) | |

| c (Å) | 18.537(4) | |

| α (°) | 75.92(3) | |

| β (°) | 81.95(3) | |

| γ (°) | 69.32(3) | |

| Volume (ų) | 1506.1(5) | |

| Z | 2 |

Computational Chemistry and Mechanistic Investigations of S 1 Methyl 2 Aminomethylpyrrolidine in Chemical Reactivity

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For a flexible molecule like (S)-(-)-1-Methyl-2-aminomethylpyrrolidine, DFT is crucial for identifying the most stable three-dimensional arrangements (conformers) and their relative energies.

The conformational landscape of the pyrrolidine (B122466) ring is a key determinant of the ligand's behavior. The five-membered ring is not planar and typically adopts an "envelope" or "twisted" conformation to relieve ring strain. In an envelope conformation, one atom is out of the plane of the other four. For substituted pyrrolidines, the substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to different steric interactions and, consequently, different energies. mdpi.com DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can accurately predict the geometries and relative stabilities of these conformers. nih.govnih.gov

For this compound, the primary conformational questions involve the orientation of the N-methyl and the C2-aminomethyl groups relative to the ring. These orientations influence how the ligand coordinates to a metal center or interacts with a substrate. Computational studies on related chiral diamines have shown that the relative energies between different conformers can be subtle, often within a few kcal/mol, but these differences are critical for determining the dominant species in solution and the subsequent stereochemical outcome of a reaction. nih.gov A conformational search followed by geometry optimization and frequency calculations allows for the construction of a potential energy surface and the identification of the global minimum energy structure.

Illustrative Conformational Energy Data for a Chiral Pyrrolidine Derivative

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) | Description |

|---|---|---|---|

| A | 0.00 | -155.0 | Global minimum; aminomethyl group pseudo-equatorial |

| B | 1.85 | 65.0 | Aminomethyl group pseudo-axial |

| C | 2.50 | -170.0 | Alternate ring pucker with pseudo-equatorial group |

Note: This table is a representative example based on typical energy differences found in DFT studies of substituted pyrrolidines and is for illustrative purposes only. Specific values for this compound would require a dedicated computational study.

Molecular Mechanics and Molecular Dynamics Simulations of Ligand-Substrate Interactions

While DFT is excellent for static structures and energies, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular systems over time. researchgate.net These methods are particularly useful for studying the non-covalent interactions between the chiral ligand, a metal catalyst, and the substrates in a reaction.

MD simulations model the atoms as balls and the bonds as springs, using a force field (a set of parameters and potential energy functions) to describe the forces between atoms. researchgate.net This approach is computationally less expensive than DFT, allowing for the simulation of larger systems (including explicit solvent molecules) over longer timescales (nanoseconds to microseconds). acs.org

In the context of catalysis, MD simulations can provide insight into:

Complex Formation: How the this compound ligand coordinates to a metal center and how the substrate subsequently binds to this complex. nih.gov

Interaction Stability: The persistence of key interactions, such as hydrogen bonds or coordinative bonds, throughout the simulation. Analysis of radial distribution functions and interaction lifetimes can quantify the strength and nature of these contacts. nih.govyork.ac.uk

Conformational Sampling: How the ligand-metal-substrate complex explores different conformations in solution. This can reveal dynamic processes like ring flips or substituent rotations that might influence reactivity. nih.gov

Solvent Effects: The role of solvent molecules in stabilizing or destabilizing certain conformations or intermediates. acs.org

For instance, an MD simulation of a lithium complex of this compound interacting with a ketone could reveal the preferential orientation of the ketone as it approaches the chiral catalyst, providing a dynamic picture of the events leading up to the bond-forming step. mdpi.compsu.edu

Elucidation of Reaction Mechanisms and Transition State Geometries in Catalytic Cycles

Understanding how a catalyst influences a reaction requires a detailed map of the reaction mechanism, including all intermediates and, most importantly, the transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction.

Computational chemistry, primarily using DFT, is an indispensable tool for locating and characterizing transition states. nih.govnih.gov For a reaction catalyzed by a complex of this compound, researchers would model the proposed elementary steps of the catalytic cycle, such as nucleophilic attack, proton transfer, or elimination. For each step, a transition state search algorithm (e.g., Berny optimization) is used to find the saddle point on the potential energy surface. A key feature of a successfully located TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Analysis of the TS geometry reveals crucial information. For example, in an asymmetric addition reaction, the geometry of the TS explains how the chiral ligand forces the reactants to adopt a specific spatial arrangement, leading to the preferential formation of one enantiomer. The lengths of the forming and breaking bonds in the TS indicate whether the mechanism is more associative or dissociative in nature.

Illustrative Transition State Geometrical Parameters

| Parameter | Transition State (TS1) | Description |

|---|---|---|

| C-Nu Bond Length (Å) | 2.15 | Forming bond between substrate and nucleophile |

| Li-O Bond Length (Å) | 1.88 | Coordination of substrate's carbonyl to lithium |

| Li-N1 Bond Length (Å) | 2.05 | Coordination of pyrrolidine ring nitrogen to lithium |

| Li-N2 Bond Length (Å) | 2.09 | Coordination of aminomethyl nitrogen to lithium |

Note: This table presents hypothetical DFT-calculated bond lengths for an illustrative transition state involving a lithium complex of a chiral diamine. It serves to demonstrate the type of data obtained from such calculations.

Prediction of Stereoselectivity and Enantiomeric Excess through Computational Modeling

One of the most significant applications of computational chemistry in asymmetric catalysis is the prediction and rationalization of stereoselectivity. The enantiomeric excess (ee) of a reaction is determined by the relative rates of the two competing pathways that lead to the (R) and (S) products. According to transition state theory, this rate difference is directly related to the difference in the Gibbs free energies of activation (ΔΔG‡) of the two diastereomeric transition states.

The process typically involves:

Modeling Competing Transition States: For a reaction involving the this compound ligand, two key transition states are modeled: one leading to the (R)-product (TS-R) and one leading to the (S)-product (TS-S).

Calculating Free Energies: DFT calculations are performed to obtain the electronic energies, which are then corrected for zero-point vibrational energy, thermal contributions, and entropy to yield the Gibbs free energy (G) for each transition state.

Determining ΔΔG‡: The difference in free energy between the two transition states (ΔΔG‡ = G(TS-major) - G(TS-minor)) is calculated.

Predicting Enantiomeric Excess: The predicted enantiomeric ratio (and thus the ee) can be calculated using the following equation: ΔΔG‡ = -RT ln(er), where 'er' is the enantiomeric ratio.

Computational models have become increasingly accurate, and in many cases, the predicted ee values show good agreement with experimental results. These studies not only predict the outcome but also provide a deep understanding of the origin of enantioselectivity, often identifying specific steric clashes or stabilizing non-covalent interactions (like hydrogen bonds or CH-π interactions) in the favored transition state that are absent in the disfavored one. nih.gov This knowledge is invaluable for the rational design of new, more effective chiral ligands and catalysts.

Catalytic Applications of S 1 Methyl 2 Aminomethylpyrrolidine in Asymmetric Transformations

Organocatalysis with Aminomethylpyrrolidine Derivatives

The pyrrolidine (B122466) scaffold is a cornerstone in the design of organocatalysts, with proline and its derivatives being among the most successful catalysts for various asymmetric reactions. nih.govnih.govresearchgate.net Derivatives of aminomethylpyrrolidine leverage the fundamental principles of enamine and iminium ion catalysis, a concept that gained significant momentum following seminal reports in the early 2000s. nih.govresearchgate.net These catalysts are valued for their ability to create complex molecular structures in an environmentally friendly manner, often avoiding the need for metal catalysts. nih.gov

The asymmetric Michael addition, a crucial carbon-carbon bond-forming reaction, has been a key area for the application of aminomethylpyrrolidine-based organocatalysts. These catalysts facilitate the conjugate addition of nucleophiles, such as aldehydes or ketones, to α,β-unsaturated acceptors like nitroalkenes. The generally accepted mechanism involves the formation of a chiral enamine intermediate from the condensation of the secondary amine of the catalyst and a carbonyl compound. nih.gov This enamine then attacks the nitroalkene, leading to an iminium intermediate which, upon hydrolysis, releases the chiral product and regenerates the catalyst. nih.gov

Bifunctional C2-symmetric organocatalysts derived from (S)-2-aminomethylpyrrolidine have been successfully employed in the Michael addition of aliphatic aldehydes to nitroalkenes, yielding products with enantiomeric excesses (ee) of up to 82%. researchgate.net Similarly, a pyrrolidine-based carbamate (B1207046) ester, synthesized from 2-aminomethylpyrrolidine, has proven to be a superior organocatalyst for Michael additions in aqueous media compared to analogous structures based on 1,2-diaminocyclohexane. researchgate.net This catalyst provided Michael adducts with high yields (up to 97%), excellent syn-diastereoselectivities (up to 97%), and high enantioselectivities (up to 94%). researchgate.net

The development of cascade reactions has further highlighted the utility of these catalysts. For instance, a bifunctional squaramide catalyst was used for an aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones, providing straightforward access to highly functionalized chiral trisubstituted pyrrolidines in good yields and with excellent stereoselectivity (up to >99% ee). rsc.org

| Catalyst Type | Reactants | Product | Yield (%) | dr (syn/anti) | ee (%) | Reference(s) |

| Bifunctional C2-symmetric organocatalyst | Aliphatic aldehydes + Nitroalkenes | γ-Nitro aldehydes | - | - | up to 82 | researchgate.net |

| Pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester | Cyclohexanone + β-Nitrostyrene | Michael adduct | up to 97 | up to 97:3 | up to 94 | researchgate.net |

| Squaramide-based catalyst | Nitroalkenes + Tosylaminomethyl enones | Trisubstituted pyrrolidines | up to 99 | up to 91:9 | >99 | rsc.org |

Asymmetric α-amination of carbonyl compounds is a direct and atom-economical method for forming stereoselective C-N bonds. researchgate.net Organocatalysts based on proline and its derivatives have been extensively studied for this transformation. mdpi.com The reaction typically involves the activation of an aldehyde or ketone by the chiral amine catalyst to form an enamine, which then reacts with an electrophilic nitrogen source, such as an azodicarboxylate ester. mdpi.com

While direct examples focusing solely on (S)-(-)-1-Methyl-2-aminomethylpyrrolidine are specific, the broader class of pyrrolidine-based catalysts demonstrates the principle. For example, L-proline effectively catalyzes the α-amination of α-unbranched aldehydes with azodicarboxylates. mdpi.com To circumvent the potential instability of the α-aminated products, they are often reduced in situ to the corresponding stable aminoalcohols. mdpi.com

A biomimetic approach has been developed for the asymmetric transamination of α-keto amides to produce peptides. nih.gov This process uses chiral pyridoxamine (B1203002) catalysts that feature an amine side arm, mimicking the function of the lysine (B10760008) residue in natural transaminases. This side arm is believed to facilitate the key 1,3-proton shift from a ketimine to an aldimine intermediate, leading to high enantioselectivities. nih.gov This highlights how functionalized aminomethyl side chains on a core structure can play a crucial role in catalysis.

The introduction of fluorine into organic molecules can significantly alter their biological properties, making asymmetric fluorination a topic of great interest. nih.govmdpi.com Organocatalysis provides a powerful platform for achieving enantioselective fluorination. Although specific data for this compound is not prominent, the principles established with related pyrrolidine catalysts are relevant.

One established strategy is the use of chiral phase-transfer catalysts. For instance, a BINOL-derived phosphate (B84403) has been used as a chiral anionic phase-transfer catalyst for the enantioselective fluorination of enamides with Selectfluor® as the fluorine source. nih.gov This method yields α-fluoroimines, which are versatile precursors to β-fluoroamines, with high enantioselectivity. nih.gov Enzymatic approaches have also been explored, where enzymes like old yellow enzyme (OYE1) can catalyze the generation of fluorinated compounds with high enantiomeric excess (up to 92% ee). the-innovation.org These examples showcase the potential for chiral environments, such as those created by aminomethylpyrrolidine derivatives, to control the stereochemical outcome of fluorination reactions.

The Nitroaldol or Henry reaction is a classic C-C bond-forming reaction that produces β-nitroalcohols from the addition of a nitroalkane to a carbonyl compound. mdpi.comtcichemicals.com These products are valuable synthetic intermediates. mdpi.compreprints.org The development of asymmetric versions of this reaction has been a significant focus, with many catalytic systems employing a combination of a Lewis acid and a Brønsted base. mdpi.compreprints.org

Chiral copper(II) complexes derived from Schiff base ligands, which are themselves synthesized from commercially available (S)-2-aminomethylpyrrolidine and a salicylaldehyde (B1680747) derivative, have proven to be highly effective catalysts. mdpi.compreprints.orgdntb.gov.uaresearchgate.net A key finding in this area is the ability to control the reaction's selectivity to favor either the β-nitroalcohol or the dehydrated β-nitrostyrene product. This control can be achieved by simply changing the nature of the anion present in the catalytic system. mdpi.comdntb.gov.ua

For instance, a chiral copper(II) complex with an acetate (B1210297) anion selectively produces β-nitroalcohols in high yields (up to 97%) and good enantiomeric excess (up to 77%). mdpi.com In contrast, an in situ formed catalytic system, [L-Cu]-O-[L-Cu], predominantly yields β-nitrostyrenes with yields up to 88%. mdpi.com The choice of aldehyde substrate also significantly influences the reaction outcome and the catalyst's properties. mdpi.comresearchgate.net Generally, aldehydes with electron-withdrawing groups show good reactivity and yield the corresponding nitroalcohols in high yields. mdpi.compreprints.org

| Catalyst | Aldehyde | Base/Additive | Product | Yield (%) | ee (%) | Reference(s) |

| (S)-Cu1 | o-Nitrobenzaldehyde | - | β-Nitroalcohol | 78 | 77 | mdpi.compreprints.org |

| (S)-Cu1 | o-Nitrobenzaldehyde | NaOAc | β-Nitroalcohol | 96 | 73 | mdpi.compreprints.org |

| (S)-Cu1 | m-Nitrobenzaldehyde | NaOAc | β-Nitroalcohol | 85 | 69 | mdpi.com |

| (S)-Cu1 | p-Nitrobenzaldehyde | NaOAc | β-Nitroalcohol | 97 | 64 | mdpi.com |

| (S)-Cu2 / Ag₂O | o-Nitrobenzaldehyde | Ag₂O | β-Nitrostyrene | 88 | - | mdpi.comresearchgate.net |

| (S)-Cu2 / Ag₂O | p-Nitrobenzaldehyde | Ag₂O | β-Nitrostyrene | 82 | - | researchgate.net |

(S)-Cu1 and (S)-Cu2 are chiral copper(II) complexes with Schiff base ligands derived from (S)-2-aminomethylpyrrolidine.

Beyond the well-studied Michael and Henry reactions, aminomethylpyrrolidine derivatives have shown great utility in other asymmetric transformations. The related compound (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, for example, is a powerful organocatalyst for both aldol (B89426) and Mannich reactions. nuph.edu.ua

In these reactions, a Brønsted acid promoter is often crucial. The acid protonates the tertiary amine fragment of the catalyst, transforming it into an N-H donor system that helps to organize the transition state for effective stereoinduction. nuph.edu.ua This catalytic system has been successfully applied to the synthesis of chiral β-aminoketones and β-aminoesters via the asymmetric Mannich reaction, providing key building blocks for nitrogen-containing natural products. nuph.edu.ua The aldol condensation catalyzed by such diamines is also recognized as a valuable tool for constructing optically active organic frameworks. nuph.edu.ua

Chiral Ligand Design for Transition Metal-Catalyzed Asymmetric Synthesis

The design of effective chiral ligands is central to the success of transition metal-catalyzed asymmetric synthesis. researchgate.netnih.gov For a long time, C2-symmetric ligands were dominant, but more recently, non-symmetrical ligands have proven to be highly successful, in some cases outperforming their symmetric counterparts. nih.gov Pyrrolidine-based structures are considered privileged scaffolds for ligand design due to their conformational rigidity and the stereochemical information embedded within their structure. nih.gov

This compound and its analogues are excellent building blocks for chiral ligands. The two nitrogen atoms, a secondary or tertiary amine in the ring and a primary or secondary amine in the side chain, can chelate to a metal center, creating a stable five-membered ring. The chiral center at the C2 position of the pyrrolidine ring effectively directs the stereochemical outcome of the catalyzed reaction.

These diamine ligands have been used to create chiral catalysts for a variety of metals, including copper, ruthenium, and cobalt. mdpi.comresearchgate.net For instance, chiral copper(II) complexes with ligands derived from (S)-2-aminomethylpyrrolidine are effective catalysts for the Henry reaction. mdpi.comnih.gov In another example, polymer-supported chiral 1,2-diamines have been combined with a RuCl₂-BINAP complex to create a recyclable catalyst for the asymmetric hydrogenation of aromatic ketones with high enantioselectivity. researchgate.net The modular nature of these ligands, where the side chain can be easily modified, allows for fine-tuning of the steric and electronic properties of the catalyst to suit a specific transformation. nih.govresearchgate.net This adaptability is a key reason for the broad utility of aminomethylpyrrolidine-based ligands in asymmetric catalysis. utexas.edu

Copper(II) Complexes in Enantioselective Reactions

Copper(II) complexes incorporating chiral ligands are powerful Lewis acids for catalyzing a range of enantioselective reactions. The coordination of this compound and its derivatives to a copper(II) center creates a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate.

Research has demonstrated that C2-symmetric copper(II) complexes are effective catalysts for the enantioselective carbonyl-ene reaction between glyoxylate (B1226380) esters and various olefins. researchgate.net These reactions, utilizing monosubstituted, disubstituted, and trisubstituted olefins, produce the corresponding ene products in good yields and with high enantioselectivity. researchgate.net For instance, the addition of 1,1-disubstituted olefins to methyl pyruvate, catalyzed by a specific copper(II) complex, has been shown to proceed with excellent enantioselectivities (≥98% ee) and in good yields (76–95%). researchgate.net

The design of the chiral ligand is crucial for achieving high enantioselectivity. Studies on copper(II) complexes with chiral tetradentate ligands derived from amino acids have shown high enantioselectivity for free amino acids with bulky side chains. nih.govfrontiersin.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the structures of these copper(II)-ligand complexes and the factors governing stereoselectivity. nih.govnih.gov These calculations have revealed that while some copper(II) complexes can adopt a hexacoordinate, octahedral geometry, those with bis(oxazoline) ligands tend to favor four-coordinate, square planar, or five-coordinate, square pyramidal geometries. nih.gov

Furthermore, copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thione derivatives have been shown to be highly enantioselective catalysts for asymmetric Henry reactions, achieving up to 98% ee. researchgate.net The versatility of these copper catalysts is also evident in their application in asymmetric Michael additions and other carbon-carbon bond-forming reactions.

Table 1: Enantioselective Carbonyl-Ene Reactions Catalyzed by C2-Symmetric Copper(II) Complexes

| Olefin | Carbonyl Compound | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| Monosubstituted | Ethyl glyoxylate | 0.2–10 | Good | High |

| Disubstituted | Ethyl glyoxylate | 0.2–10 | Good | High |

| Trisubstituted | Ethyl glyoxylate | 0.2–10 | Good | High |

| 1,1-Disubstituted | Methyl pyruvate | Not specified | 76–95 | ≥98 |

Platinum(II) Complexes and Coordination Chemistry

Platinum(II) complexes, known for their square planar geometry, have been extensively studied for their therapeutic properties and, more recently, for their catalytic applications. The coordination of chiral ligands like this compound to a platinum(II) center can lead to complexes with interesting stereochemical and reactive properties.

The synthesis of platinum complexes with 2-aminomethylpyrrolidine derivatives has been explored for their potential as carrier ligands in antitumor agents. nih.gov In these studies, the structure-activity relationship revealed that substitution on the nitrogen atoms of the aminomethyl and pyrrolidine moieties significantly impacts the antitumor activity of the resulting platinum complexes. nih.gov For example, substitution of a hydrogen with an alkyl group (Me, Et) on the aminomethyl nitrogen decreased the antitumor activity. nih.gov

The coordination chemistry of platinum(II) is characterized by a strong preference for a square planar geometry due to its d⁸ electron configuration. mdpi.com However, five-coordinate platinum(II) complexes, though less common, have been synthesized and characterized, often exhibiting a trigonal bipyramidal or square pyramidal geometry. mdpi.com The nature of the ligands plays a crucial role in determining the coordination geometry and the reactivity of the complex. nih.govresearchgate.net For instance, the reaction of [PtCl₂(COD)] (COD = 1,5-cyclooctadiene) with other ligands can lead to the replacement of the chloride ligands to form new complexes with distorted square planar geometries. nih.gov

While the primary focus of research on platinum complexes with aminomethylpyrrolidine derivatives has been on their biological activity, the fundamental principles of their coordination chemistry are relevant to the design of chiral catalysts. nih.gov The well-defined coordination sphere of platinum(II) allows for the precise positioning of the chiral ligand, which is a key aspect in creating an effective asymmetric catalyst.

Table 2: Selected Platinum(II) Complexes and Their Properties

| Complex | Ligands | Geometry | Key Finding |

| [PtCl(sac)(COD)] | saccharinate, 1,5-cyclooctadiene | Distorted square planar | Progressive replacement of chloride ligands. nih.gov |

| [Pt(sac)₂(COD)] | saccharinate, 1,5-cyclooctadiene | Distorted square planar | Progressive replacement of chloride ligands. nih.gov |

| [Pt(bpy)(cod)(Me)][SbF₆] | 2,2'-bipyridine, 1,5-cyclooctadiene, methyl | Basally-distorted trigonal bipyramidal | Example of a five-coordinate Pt(II) complex. mdpi.com |

| 2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II) | 2-aminomethylpyrrolidine, 1,1-cyclobutanedicarboxylate | Not specified | Exhibited potent antitumor activity. nih.gov |

Design Principles for Stereodifferentiating Metal-Ligand Architectures

The design of effective stereodifferentiating metal-ligand architectures hinges on several key principles that govern the interaction between the metal center, the chiral ligand, and the substrate. A fundamental aspect is the creation of a well-defined and rigid chiral environment around the metal's active site.

The ligand field strength is a critical parameter, influencing the energy of metal-centered (MC) excited states and, consequently, the photophysical properties and reactivity of the complex. nih.gov For instance, strong ligand fields can shift MC states to higher energies, which is beneficial for promoting desired photochemical pathways. nih.gov The covalent character of the metal-ligand bonds also plays a role in determining the energies of the MC states. nih.gov

The geometry of the coordination sphere is another crucial factor. While many d⁸ metal complexes, such as those of Pt(II), favor a square-planar geometry, the introduction of specific ligands can lead to other geometries like trigonal bipyramidal or square pyramidal. mdpi.com This geometric preference dictates the spatial arrangement of the chiral ligand and, therefore, its ability to induce asymmetry.

The design of the chiral ligand itself is paramount. Pyrrolidine-based scaffolds, such as this compound, are widely used due to their conformational rigidity and the presence of multiple stereocenters. unibo.it The strategic placement of substituents on the pyrrolidine ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic performance. unibo.it For instance, the development of axially chiral indole-based scaffolds and their application as ligands in palladium-catalyzed asymmetric reactions highlights the ongoing innovation in ligand design. nih.gov

Computational methods, particularly DFT, are increasingly used to rationalize the behavior of these complex systems and to guide the design of new and more effective catalysts. nih.gov These theoretical studies provide insights into the transition state structures and the non-covalent interactions that govern stereoselectivity.

Chiral Auxiliary Strategies Employing Aminomethylpyrrolidine Scaffolds

Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable method for controlling stereochemistry. numberanalytics.com Aminomethylpyrrolidine scaffolds are particularly effective as chiral auxiliaries due to their rigid structure and the predictable stereochemical outcomes they afford.

Covalent Attachment and Stereochemical Induction in Substrate Reactions

The use of a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate. williams.edu This creates a new molecule where the auxiliary's inherent chirality directs the stereochemical course of a subsequent reaction. The products of such reactions are diastereomers, which can often be separated using standard techniques like chromatography. williams.edu

Pyrrolidine-containing chemical scaffolds have been synthesized using tert-butanesulfinamide as a chiral auxiliary. researchgate.netnih.gov Key steps in these syntheses include asymmetric Tsuji-Trost allylation, cross-metathesis, and reduction/cyclization to form the pyrrolidine ring with high diastereoselectivity. researchgate.netnih.gov The chiral auxiliary effectively blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side.

The Evans asymmetric aldol reaction is a classic example of a chiral auxiliary-mediated transformation. researchgate.net In this reaction, a chiral oxazolidinone auxiliary is acylated, and the resulting imide is enolized and reacted with an aldehyde. The bulky substituent on the oxazolidinone directs the approach of the aldehyde, leading to the formation of one diastereomer in high excess.

The predictability of stereochemical induction is a major advantage of using chiral auxiliaries. The well-defined conformation of the auxiliary-substrate conjugate allows for the construction of accurate models of the transition state, enabling the rationalization and prediction of the observed stereoselectivity.

Auxiliary Cleavage and Product Release

After the stereoselective reaction is complete, the chiral auxiliary must be cleaved from the product without racemizing the newly created stereocenter(s). williams.edu The choice of cleavage method depends on the nature of the covalent bond connecting the auxiliary to the substrate.

For N-acylated oxazolidinone auxiliaries, such as those used in the Evans aldol reaction, hydrolytic cleavage is a common method. williams.edu Treatment with alkaline hydrogen peroxide selectively cleaves the exocyclic imide carbonyl. williams.edu The initial product is a peroxyacid, which is then reduced in situ to the desired carboxylic acid. williams.edu

In the synthesis of pyrrolidine scaffolds using a tert-butanesulfinamide auxiliary, the auxiliary can be removed after the key stereodetermining steps. researchgate.netnih.gov This allows for further functionalization of the pyrrolidine core. researchgate.netnih.gov

Table 3: Common Chiral Auxiliaries and Cleavage Methods

| Chiral Auxiliary | Attachment to Substrate | Cleavage Method |

| Evans Oxazolidinone | Acylation to form an N-acyl oxazolidinone | Hydrolysis with alkaline hydrogen peroxide |

| tert-Butanesulfinamide | Formation of a sulfinimine | Not specified in provided context |

Role of S 1 Methyl 2 Aminomethylpyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Stereoselective Construction of Complex Molecular Architectures

The inherent chirality of (S)-(-)-1-Methyl-2-aminomethylpyrrolidine and its derivatives is leveraged to direct the stereochemical outcome of chemical reactions, enabling the synthesis of complex molecular targets with high optical purity. The pyrrolidine (B122466) moiety is a common feature in numerous biologically active natural products and synthetic drugs, including antiviral, antileukemia, and angiotensin-converting enzyme (ACE) inhibitor agents. nih.govmdpi.com Consequently, significant research has been dedicated to the stereoselective synthesis of substituted pyrrolidines. nih.gov

Derivatives of this chiral amine are widely used as ligands and organocatalysts in asymmetric transformations. For instance, chiral β-amino alcohols derived from (S)-proline, the precursor to this compound, are effective ligands in the enantioselective addition of dialkylzincs to aldehydes. researchgate.netevitachem.com Similarly, catalysts prepared from L-proline have demonstrated high enantioselectivities in direct asymmetric aldol (B89426) reactions. researchgate.net The closely related compound, (S)-(+)-2-(Aminomethyl)pyrrolidine, functions as an organocatalyst in the asymmetric α-fluorination of aldehydes. sigmaaldrich.comchemicalbook.com These examples underscore the role of the chiral pyrrolidine framework in creating stereogenic centers with predictable configurations.

The synthesis of pharmaceutical agents often relies on such chiral building blocks. A key step in producing drugs like Raclopride, a selective dopamine (B1211576) antagonist, involves the reduction of (S)-pyrrolidine-2-carboxamide to preserve the optical purity of the resulting aminomethylpyrrolidine intermediate. mdpi.com The utility of these building blocks is further demonstrated in the synthesis of various amide derivatives, where compounds like (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine are reacted with carboxylic acids to produce biologically active molecules. najah.edu

| Application Area | Catalyst/Ligand Type | Reaction | Achieved Stereoselectivity |

| Asymmetric Aldol Reactions | L-proline and (1S,2S)-diphenyl-2-aminoethanol | Aldehyde + Acetone | Up to >99% ee for aliphatic aldehydes. researchgate.net |

| Asymmetric Alkylations | (S)-valine-derived amino alcohol | Conjugate addition of diethylzinc (B1219324) to chalcones | Up to 92% ee. researchgate.net |

| Asymmetric Fluorination | (S)-(+)-2-(Aminomethyl)pyrrolidine | α-fluorination of aldehydes | High enantioselectivity. sigmaaldrich.comchemicalbook.com |

This interactive table summarizes the application of pyrrolidine-based chiral auxiliaries in stereoselective synthesis.

Integration into Peptide Chemistry and Bioconjugation Strategies

The structural properties of this compound make it an attractive component for modifying peptides and creating peptide mimetics. Its integration can impart specific conformational constraints and functionalities. A notable application is in the synthesis of Peptide Nucleic Acid (PNA) analogues, which are synthetic polymers that mimic DNA and RNA. nih.gov

Researchers have synthesized novel PNA fragments incorporating units of N-(2-pyrrolidine-methyl)-N-(thymine-1-acetyl)-glycine (Pmg). nih.gov These studies found that the stereochemistry of the pyrrolidine unit significantly influences the binding affinity of the PNA to complementary RNA strands, with the R-isomer generally showing better binding than the S-isomer in the specific constructs tested. nih.gov This highlights the crucial role of the chiral pyrrolidine scaffold in dictating the supramolecular assembly and recognition properties of these bioconjugates.

Furthermore, the pyrrolidine ring is a core component of several peptide-based pharmaceuticals. The cyclic hexapeptide Pasireotide, used in treating Cushing's disease, is synthesized using a functionalized pyrrolidine derivative, demonstrating the successful incorporation of this chiral motif into complex peptide architectures. mdpi.com

| Molecule Type | Pyrrolidine Derivative Used | Purpose of Integration | Key Finding |

| Peptide Nucleic Acid (PNA) | N-(2-pyrrolidine-methyl)-N-(thymine-1-acetyl)-glycine | To create a chiral PNA analogue for RNA binding. nih.gov | The stereochemistry of the pyrrolidine ring affects hybridization with RNA. nih.gov |

| Cyclic Hexapeptide | Functionalized (S)-pyrrolidin-2-ylmethanol derivative | Serves as a key chiral building block for the peptide backbone. mdpi.com | Enables the synthesis of the complex pharmaceutical agent Pasireotide. mdpi.com |

This interactive table outlines the integration of chiral pyrrolidine units into peptide-related structures.

Synthesis of Novel Chiral Materials and Advanced Functional Molecules

The unique stereochemical and structural features of this compound and its analogues are being harnessed to create advanced materials with tailored chiral properties. These materials are of great interest for applications in enantioselective catalysis, separation science, and optics.

One innovative approach involves the creation of chiral hybrid organic-inorganic materials. A mesoporous chiral hybrid material has been successfully prepared using a bridged silsesquioxane precursor that contains pyrrolidine-type fragments as the organic linkers. nih.gov This strategy fixes the chiral units within a solid framework, creating a heterogeneous catalyst that can be easily recovered and reused for asymmetric reactions, such as Michael additions. nih.gov

In the realm of polymer chemistry, pyrrolidine derivatives have been used to synthesize optically active polymers with unique macromolecular structures. For example, the anionic polymerization of (S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate (B99206) results in a polymer that adopts a helical conformation of a single screw-sense. evitachem.com This type of advanced functional molecule exhibits interesting chiroptical properties and can undergo reversible helix-helix transitions, demonstrating its potential for use in smart materials or chiral sensors. evitachem.com

| Material Type | Chiral Building Block | Synthesis Method | Key Feature/Application |

| Chiral Hybrid Material | Pyrrolidine-containing bis-silylated precursor | Sol-gel process with tetramethoxysilane. nih.gov | Heterogeneous catalyst for asymmetric Michael additions. nih.gov |

| Optically Active Polymer | (S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate | Anionic polymerization. evitachem.com | Helical conformation with reversible helix-helix transition. evitachem.com |

This interactive table details the use of chiral pyrrolidine building blocks in the development of novel materials.

Medicinal Chemistry and Biological Activity of Compounds Derived from S 1 Methyl 2 Aminomethylpyrrolidine

Application in Pharmaceutical Agent Development

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine is a valuable chiral building block for the synthesis of compounds targeting the central nervous system. Its structure is foundational in the development of analogs for neurotransmitters, which are crucial for treating various neurological and psychiatric conditions. nih.govmdpi.com The pyrrolidine (B122466) ring and the aminomethyl group provide a versatile scaffold that can be modified to create potent and selective ligands for specific neuroreceptors. nih.govnih.gov

This scaffold has been particularly significant in the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors. For example, derivatives have been synthesized and evaluated for their affinity to dopamine D3 and serotonin 5-HT6 receptors, which are implicated in disorders such as schizophrenia, depression, and anxiety. nih.gov The stereochemistry of the aminomethylpyrrolidine moiety, specifically the (S)- or (R)-configuration, plays a critical role in receptor affinity and selectivity. nih.gov Further modifications to the basic nitrogen atom of the pyrrolidine ring have been shown to influence the compound's interaction with these receptors. nih.gov The development of these analogs has led to the identification of potent inhibitors of dopamine and norepinephrine (B1679862) transporters, with many compounds showing little effect on the serotonin transporter. nih.gov

The this compound scaffold has also been incorporated into the design of novel compounds with potential antitumor properties. researchgate.netmdpi.commdpi.com The pyrrolidine structure can be integrated into larger, more complex molecules engineered to interact with biological targets relevant to cancer. researchgate.netnih.gov

Research has focused on creating derivatives that can inhibit key enzymes involved in cancer cell proliferation or induce cytotoxicity. For instance, novel series of pyrrolizine and pyrrolopyrimidine derivatives have been synthesized and have demonstrated significant antitumor activity against cancer cell lines like breast cancer (MCF-7). researchgate.netmdpi.com In some cases, the cytotoxic effects of these synthesized compounds have been comparable to established anticancer drugs like doxorubicin. researchgate.net Additionally, spirooxindole derivatives incorporating a pyrrolidine ring have shown potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) by targeting enzymes such as EGFR and CDK2. nih.gov

Design of Amino(methyl)pyrrolidine Scaffolds for Enzyme Inhibition

Amino(methyl)pyrrolidine scaffolds, including this compound, are key components in the design of potent and selective inhibitors of Factor Xa (FXa). nih.govresearchgate.netfrontiersin.org FXa is a crucial enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thromboembolic diseases. frontiersin.org The design of these inhibitors often involves using the amino(methyl)pyrrolidine as a central scaffold to orient other functional groups into the S1 and S4 pockets of the FXa active site. nih.govresearchgate.net The flexibility of the pyrrolidine core allows its two nitrogen atoms to effectively anchor these groups. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have led to the development of highly potent FXa inhibitors based on this scaffold, with some compounds exhibiting an IC50 as low as 5.5 nM. nih.govresearchgate.net The substitution pattern on the scaffold is critical; for instance, a 5-chlorothiophene group at the P1 position has been shown to optimally occupy the hydrophobic S1 pocket, leading to high potency and selectivity against other proteases like thrombin. frontiersin.org

Table 1: Activity of Representative Amino(methyl)pyrrolidine-Based Factor Xa Inhibitors

| Compound ID | P1 Group | Factor Xa IC50 (nM) | Anticoagulant Activity (PT EC2x, µM) | Selectivity (vs. Thrombin) |

|---|---|---|---|---|

| Compound A | 5-Chlorothiophene | 5.5 | 1.7 | >3x vs. Betrixaban |

| Compound B | Phenyl | 12.3 | 2.5 | - |

| Compound C | 3-Fluorophenyl | 8.1 | 1.9 | - |

This table contains representative data compiled from research findings and is for illustrative purposes. nih.govresearchgate.netfrontiersin.org

The G-protein coupled receptor 88 (GPR88), which is highly expressed in the brain, is a significant target for treating neuropsychiatric disorders, including addiction. nih.govnih.gov this compound has been utilized as a scaffold in the creation of agonists for this receptor. nih.govnih.gov The development of brain-penetrant GPR88 agonists is a key research objective, as many existing compounds have limitations such as high lipophilicity that hinder their clinical progression. nih.gov

A novel GPR88 agonist, RTI-13951-33, has been shown to reduce alcohol consumption and seeking behaviors in animal models. nih.gov This effect was confirmed to be GPR88-dependent, as the compound had no effect in GPR88 knockout mice. nih.gov Another compound, BI-9508, was developed as a brain-penetrant tool compound with improved pharmacokinetic properties for in vivo studies in rodents. nih.gov

Table 2: Properties of GPR88 Agonists Derived from Pyrrolidine Scaffolds

| Compound | Type | Key In Vivo Effect | Brain Penetrant |

|---|---|---|---|

| RTI-13951-33 | Agonist | Reduces voluntary alcohol drinking in mice | Yes |

| BI-9508 | Agonist | Reduced morphine-induced locomotor activity | Yes |

| Control | Negative Control | No significant effect | - |

This table contains representative data compiled from research findings and is for illustrative purposes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Ligand Binding Analysis

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of derivatives of this compound. nih.govnih.gov These studies systematically modify the chemical structure to understand how changes affect biological activity, helping to design compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netresearchgate.net

For Factor Xa inhibitors, SAR studies have provided detailed insights into the binding interactions within the S1 primary specificity pocket. nih.govresearchgate.net The data from these studies, often supported by X-ray crystal structures of ligand-enzyme complexes, have established rationales for the observed activities. nih.govresearchgate.net For instance, the stereochemistry and substitution pattern of the pyrrolidine scaffold are crucial for activity. nih.gov

In the context of neurotransmitter receptor ligands, SAR analysis has been used to design dual-acting ligands for targets like the 5-HT6 and D3 receptors. nih.gov Molecular dynamics simulations have shown that different alkyl chains on the pyrrolidine nitrogen penetrate a narrow hydrophobic subpocket in both receptors, with the binding activity influenced by the quality of the salt bridge formed with key amino acid residues. nih.gov Ligand binding analysis, often using radioligand binding assays, is employed to determine the affinity of these synthesized compounds for their target receptors. nih.govnih.gov Computational methods and experimental techniques like X-ray crystallography and native mass spectrometry are used to analyze and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's binding site. drughunter.comresearchgate.netnih.govyoutube.com

Biological Evaluation Methodologies for Derived Compounds (e.g., In Vitro Assays)

The biological evaluation of compounds derived from the this compound scaffold is crucial for identifying and characterizing their therapeutic potential. In vitro assays are fundamental in this process, providing the initial assessment of a compound's activity, potency, and mechanism of action at a molecular or cellular level. These assays are diverse and are selected based on the specific biological target of interest, which can range from enzymes involved in metabolic diseases to central nervous system receptors.

Enzyme Inhibition Assays

A primary method for evaluating new chemical entities is to measure their ability to inhibit specific enzymes. For pyrrolidine derivatives, this has been demonstrated in the context of metabolic disorders like type-2 diabetes by targeting carbohydrate-hydrolyzing enzymes. nih.gov

The methodologies for these assays are well-established. For instance, α-glucosidase inhibitory activity can be determined by incubating the test compound with the α-glucosidase enzyme, followed by the addition of a substrate like p-nitrophenyl-α-D-glucopyranoside (p-NPG). nih.gov The enzyme's activity is quantified by measuring the absorbance of the product formed, and the inhibitory potency of the compound is typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

Similarly, α-amylase inhibition is assessed by incubating the enzyme with the test compounds before adding a starch solution. nih.gov The results from studies on pyrrolidine derivatives synthesized from N-Boc-proline highlight how different substitutions on the pyrrolidine core influence inhibitory activity against these two enzymes. nih.gov For example, a derivative with a 4-methoxy substitution (compound 3g ) showed potent inhibition against both enzymes, while others displayed more selective activity. nih.gov

| Compound | Substitution | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|---|

| 3a | Unsubstituted Aniline | 36.32 | N/A |

| 3e | meta-Anisidine | 159.51 | 28.55 |

| 3f | ortho-Anisidine | 155.80 | 27.51 |

| 3g | para-Anisidine | 26.24 | 18.04 |

| Acarbose (Reference) | - | 5.50 | N/A |

| Metformin (Reference) | - | 25.31 | N/A |

Receptor Binding Assays

For derivatives designed to act on the central nervous system, receptor binding assays are indispensable. These assays measure the affinity of a compound for a specific receptor. This is particularly relevant for antipsychotic agents like Raclopride and Remoxypride, which are structurally related to derivatives of this compound and target dopamine D2 receptors. nih.govinnoprot.com

The primary technique involves using a radiolabeled ligand (a molecule known to bind to the target receptor) and measuring how effectively the test compound competes with it for binding. These assays are typically performed using preparations of brain tissue homogenates that are rich in the receptor of interest, such as the striatum for D2 receptors. nih.govnih.gov

An in vitro homogenate assay using radiolabeled [11C]raclopride was able to characterize both high- and low-affinity binding sites for the compound in rat striatum and cerebral cortex. nih.gov The key parameters derived from such saturation binding experiments are the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor (a lower Kd means higher affinity), and the maximum receptor density (Bmax). nih.gov

| Brain Region | Binding Site | Kd (nM) | Bmax (fmol/mg tissue) |

|---|---|---|---|

| Striatum | High-Affinity | 0.005 ± 0.002 | 0.19 ± 0.04 |

| Low-Affinity | 2.2 ± 1.0 | 35.8 ± 16.4 | |

| Cerebral Cortex | High-Affinity | 0.061 ± 0.087 | 0.2 ± 0.2 |

| Low-Affinity | 2.5 ± 3.2 | 5.5 ± 4.8 |

In competitive binding assays, a fixed concentration of a radioligand (e.g., [3H]raclopride) is used, and various concentrations of a non-labeled test compound (e.g., Remoxypride or its analogues) are added to see how effectively they displace the radioligand. nih.govnih.gov The results are expressed as an IC50 or a Ki (inhibition constant) value. This approach was used to determine the affinity of Remoxypride and to evaluate newly synthesized conformationally restricted analogues. nih.govnih.gov For instance, the phthalimidine analogue 24b was found to have an affinity for the D2 receptor equipotent to Remoxypride itself. nih.gov

| Compound | Assay Description | Affinity Value | Reference |

|---|---|---|---|

| Remoxypride | Inhibition of [3H]NMSP binding to human putamen | Ki = 2100 nM | nih.gov |

| Phthalimidine analogue 24b | Inhibition of [3H]raclopride binding | IC50 = 1.3 µM (1300 nM) | nih.gov |

Future Perspectives and Emerging Research Avenues for Chiral Aminomethylpyrrolidine Chemistry

Development of Sustainable and Green Synthetic Approaches

The chemical industry's shift towards environmental stewardship has placed a significant emphasis on the development of green and sustainable synthetic methodologies. researchgate.net This paradigm shift is influencing the synthesis of chiral aminomethylpyrrolidines, moving away from classical, multi-step procedures that often involve hazardous reagents and generate substantial waste. Future research is focused on creating more efficient, atom-economical, and environmentally benign processes.

Key areas of development include:

Catalytic Routes: The use of reusable, heterogeneous catalysts, such as metal-organic frameworks (MOFs), can simplify product purification and reduce catalyst waste. rsc.org Research is geared towards designing specific catalysts that can facilitate the asymmetric synthesis of the pyrrolidine (B122466) core with high efficiency and stereoselectivity.

Biocatalysis: Employing enzymes for specific synthetic steps offers high selectivity under mild conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can lead to higher yields and purity. Integrating catalytic and flow processes is a promising avenue for the scalable, green production of these chiral amines.

Alternative Solvents and Energy Sources: The exploration of water or other green solvents minimizes the environmental impact of chemical processes. rsc.org Concurrently, the application of alternative energy sources like microwave irradiation and ultrasonication can accelerate reaction rates, often leading to cleaner reactions and higher yields with reduced energy consumption. researchgate.netmdpi.com These methods stand in contrast to conventional heating, offering a more sustainable approach to synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) | Prefers water, supercritical fluids, or solvent-free conditions. rsc.org |

| Catalysts | May use stoichiometric, single-use reagents | Employs recyclable catalysts (e.g., MOFs, enzymes) to reduce waste. rsc.org |

| Energy | Relies on traditional heating methods (e.g., oil baths) | Utilizes energy-efficient methods like microwave or ultrasound. mdpi.com |

| Atom Economy | Can be low, with significant byproduct formation | Aims for high atom economy by maximizing the incorporation of starting materials into the final product. mdpi.com |

| Process | Typically batch processing | Increasingly utilizes continuous flow chemistry for better control and scalability. |

Exploration of New Catalytic Transformations and Ligand Modulations

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine and its derivatives are highly valued as ligands and organocatalysts in asymmetric synthesis. researchgate.net Future research will undoubtedly focus on expanding their catalytic utility through structural modification and exploration of novel reactions.

The modular nature of the aminomethylpyrrolidine scaffold allows for systematic tuning of its steric and electronic properties. For instance, modifying the substituent on the pyrrolidine nitrogen or the aminomethyl group can fine-tune the catalyst's activity and selectivity for a specific transformation. A novel series of (S)-N-arenesulfonyl-2-aminomethylpyrrolidines has been prepared and evaluated as organocatalysts in the asymmetric α-amination of propanal, achieving up to 87% enantiomeric excess (ee). researchgate.net

Emerging research avenues include:

Design of Bifunctional Catalysts: Incorporating additional functional groups, such as thiourea (B124793) or squaramide moieties, can create bifunctional catalysts capable of activating both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereocontrol.

Application in Novel Reactions: While well-established in reactions like Michael additions and aldol (B89426) reactions, there is vast potential to apply these catalysts to new asymmetric transformations, such as C-H functionalization, photoredox catalysis, and electrocatalysis.

Metal-Ligand Complexation: The diamine structure is an excellent chelating ligand for various transition metals. Research into new metal complexes involving these ligands could unlock novel catalytic activities for reactions like asymmetric hydrogenation, allylic alkylation, and cyclopropanation. For example, copper-catalyzed cyclization reactions have shown great promise in synthesizing other chiral N-heterocycles. nih.gov

Table 2: Examples of Catalytic Applications of Chiral Aminomethylpyrrolidine Derivatives

| Catalyst/Ligand Type | Reaction Type | Substrates | Key Outcome |

|---|---|---|---|

| (S)-N-Arenesulfonyl-2-aminomethylpyrrolidine | Asymmetric α-amination | Propanal and diethyl azadicarboxylate | Moderate to high yield with up to 87% ee. researchgate.net |

| Ionic-liquid-supported pyrrolidine | Michael Addition | Cyclohexanone and nitrostyrenes | High yields (85-95%) and excellent stereoselectivities (91->99% ee). researchgate.net |

Expansion into Novel Therapeutic Areas and Target Identification

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. mdpi.com The inherent chirality and structural rigidity of this compound make it an attractive starting point for the design of new therapeutic agents. Future research will focus on leveraging this scaffold to target new diseases and biological pathways.

The introduction of diverse pharmacophore groups onto the pyrrolidine framework can lead to the discovery of compounds with novel biological activities. mdpi.com This strategy has already proven successful for a range of pyrrolidine-containing drugs targeting various conditions.

Key future directions include:

Fragment-Based Drug Discovery (FBDD): Using the aminomethylpyrrolidine core as a fragment to screen against a wide array of biological targets can identify initial hits for optimization.

Targeting Protein-Protein Interactions (PPIs): The defined three-dimensional structure of these molecules makes them suitable for designing inhibitors of challenging targets like PPIs, which are often implicated in cancer and other diseases.

Central Nervous System (CNS) Diseases: The physicochemical properties of many pyrrolidine derivatives make them good candidates for penetrating the blood-brain barrier, opening up possibilities for treating neurodegenerative diseases, psychiatric disorders, and pain.

Table 3: Examples of Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action/Target |

|---|---|---|

| Vildagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor. mdpi.com |

| Alpelisib | Anticancer | α-specific PI3K inhibitor for treating certain types of breast cancer. mdpi.com |

| Vernakalant | Antiarrhythmic | Blocks ion channels in the heart to convert atrial fibrillation. mdpi.com |

| Pasireotide | Cushing's Disease | Somatostatin (B550006) analog with high affinity for somatostatin receptors. mdpi.com |

| Elbasvir | Antiviral | NS5A inhibitor for the treatment of Hepatitis C. mdpi.com |

Integration with Machine Learning and Artificial Intelligence in Molecular Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and molecular design. nih.govmdpi.com For chiral aminomethylpyrrolidine chemistry, these computational tools offer unprecedented opportunities to accelerate research and development.

AI can dramatically speed up the design-make-test-analyze cycle by predicting the properties and activities of virtual compounds before they are synthesized. nih.gov This saves considerable time and resources, allowing researchers to focus on the most promising candidates. mdpi.com

Specific applications include:

Generative Models: AI algorithms can design vast virtual libraries of novel aminomethylpyrrolidine derivatives with desired properties. mdpi.comscilit.com These models can learn the underlying rules of chemical structure and biological activity from existing data to generate innovative molecules. nih.gov

Property Prediction: Machine learning models can be trained to accurately predict a wide range of properties, including binding affinity to a specific target, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics like solubility. nih.govmdpi.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, aiding in the development of the green and sustainable approaches discussed in section 8.1.

Target Identification: By analyzing large biological datasets, AI can help identify new potential drug targets for the designed pyrrolidine derivatives, expanding their therapeutic applications. nih.gov The integration of AI with domain knowledge is expected to lead to more efficient and interpretable models for protein engineering and drug design. researchgate.net

Table 4: Applications of AI/ML in the Molecular Design Pipeline

| Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Lead Discovery | Generative models create novel molecular structures. mdpi.com | Rapid exploration of new chemical space for innovative drug candidates. |

| Virtual Screening | Algorithms screen large compound databases to identify potential hits. nih.gov | Increases efficiency and reduces the cost of initial screening campaigns. |

| Lead Optimization | Models predict ADMET and physicochemical properties. nih.gov | Prioritizes compounds with higher chances of success, reducing late-stage failures. |

| Target Identification | Analysis of biological data to propose new drug-target pairs. nih.gov | Expands therapeutic possibilities for a given chemical scaffold. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-(-)-1-Methyl-2-aminomethylpyrrolidine, and how do reaction conditions influence yield?

- The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting (S)-pyrrolidine derivatives with methylamine under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) can yield the target compound. Catalytic hydrogenation with palladium or platinum catalysts may enhance stereochemical purity . Solvent choice (e.g., dichloromethane vs. methanol) significantly impacts reaction kinetics and byproduct formation .

Q. How is the stereochemical integrity of this compound validated during synthesis?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are standard methods. Comparative retention times with enantiomeric standards (e.g., (R)-(+)-isomer) and optical rotation measurements ([α]D = -25° to -30° in ethanol) confirm enantiopurity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : -NMR reveals methyl group splitting patterns (δ 1.2–1.5 ppm) and pyrrolidine ring conformation (δ 2.8–3.2 ppm for aminomethyl protons). -NMR distinguishes quaternary carbons (e.g., C2 at δ 55–60 ppm) .

- MS : High-resolution ESI-MS confirms molecular weight (MW 128.19 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in large-scale syntheses of this compound?

- Kinetic resolution using chiral auxiliaries (e.g., (S)-proline derivatives) or enzymatic catalysis (e.g., lipase B) improves ee >98%. Dynamic kinetic resolution (DKR) under asymmetric hydrogenation (e.g., Ru-BINAP catalysts) is also effective but requires precise temperature control (25–40°C) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Discrepancies often arise from assay variability (e.g., cell-line specificity or ligand concentration). A systematic review (PICOT framework) should standardize experimental parameters:

- Population : Target receptors (e.g., dopamine D2 vs. serotonin 5-HT3).

- Intervention : Dose range (1–100 µM) and solvent (DMSO vs. saline).

- Comparison : Positive controls (e.g., haloperidol for D2 antagonism).

Meta-analyses using PRISMA guidelines can reconcile conflicting results .

Q. How do structural modifications at the aminomethyl group alter pharmacological selectivity?